molecular formula C8H12O B1611369 6,6-Dimethylbicyclo[3.1.0]hexan-3-one CAS No. 13855-29-3

6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Cat. No. B1611369
CAS RN: 13855-29-3
M. Wt: 124.18 g/mol
InChI Key: WECIOCZLOBJQBE-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.0]hexan-3-one, or DMBC, is a bicyclic ketone containing two methyl groups on the six-membered ring. It is a small molecule of interest to the scientific community due to its versatile properties and potential applications in research. In

Scientific Research Applications

Specific Scientific Field

The field of application is Medicinal Chemistry , specifically in the development of antiviral medications .

Summary of the Application

6,6-Dimethylbicyclo[3.1.0]hexan-3-one (6,6-DMABH) is a fundamental building block in numerous antiviral drugs, including boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 is an oral medication used for the treatment of COVID-19 .

Methods of Application or Experimental Procedures

The synthesis of 6,6-DMABH involves an innovative approach that utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate. Due to its instability, this compound is promptly utilized for the following reaction .

Results or Outcomes

The result of this process is the gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol, achieved in seven distinct steps, resulting in a total yield of 28% . This method is more efficient than previous methods, which had notable drawbacks such as low yields and the requirement of more stringent conditions .

Specific Scientific Field

The field of application is Organic Chemistry , specifically in the conversion of (+)-3-carene .

Summary of the Application

A simple five-step process for the conversion of technical grade (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one was developed . The process minimized chromatography, reduced the excess of silver salts, and avoided toxic chromium oxidants .

Methods of Application or Experimental Procedures

A robust process was required that delivered the 6,6-dimethylbicyclo[3.1.0]hexan-3-one . A simple and scalable process that relies on crystallization and distillation was developed and demonstrated to produce hundreds of grams of 6,6-dimethylbicyclo[3.1.0]hexan-3-one .

Results or Outcomes

The process was demonstrated to produce hundreds of grams of 6,6-dimethylbicyclo[3.1.0]hexan-3-one .

Specific Scientific Field

The field of application is Medicinal Chemistry , specifically in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .

Summary of the Application

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . To enable more efficient synthesis of 6,6-DMABH, an innovative approach was developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .

Methods of Application or Experimental Procedures

The synthesis of 6,6-DMABH involves an innovative approach that utilizes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate .

properties

IUPAC Name

6,6-dimethylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIOCZLOBJQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556406
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylbicyclo[3.1.0]hexan-3-one

CAS RN

13855-29-3
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 2
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 3
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 4
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 5
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 6
6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Citations

For This Compound
12
Citations
SM Mennen, A Arunachalampillai, DM Choquette… - Synlett, 2017 - thieme-connect.com
A simple five-step process for the conversion of technical grade (+)-3-carene into 6,6-dimethylbicyclo[3.1.0]hexan-3-one was developed. A robust process was required that delivered …
Number of citations: 0 www.thieme-connect.com
DJ Strub, K Sałat, T Librowski, S Lochyński… - Pharmacological …, 2016 - Elsevier
Background Anxiety-related disorders are among the most common mental illnesses in the world for which benzodiazepines, buspirone and antidepressant drugs remain the first-line …
Number of citations: 2 www.sciencedirect.com
PS Mariano, E Bay, DG Watson, T Rose… - The Journal of Organic …, 1980 - ACS Publications
The gas-phase photodecarbonylation and photofragmentation reactions of substituted bicyclo [3.1. 0] hexan-3-ones have been studied in detail. Photolysis of these ketones yields 1, 3-…
Number of citations: 16 pubs.acs.org
S Lochyński, B Jarosz, M Walkowicz… - Journal für Praktische …, 1988 - Wiley Online Library
Continuing studies of chemical reactions of the monoterpenic hydrocarbon (+)-car-3-ene (I) consisting in rearrangement of the gem-dirnethylbicyclo [4. lO] heptane to the gem-…
Number of citations: 11 onlinelibrary.wiley.com
WE Bay - 1980 - search.proquest.com
The gas-phase photodecarbonylation and photofragmentation reactions of substituted bicyclo {3.1. 0} hexan-3-ones have been studied in detail. Photolysis of these ketones yields 1, 3-…
Number of citations: 3 search.proquest.com
SA Popov, YV Gatilov, TV Rybalova, AV Tkachev - Tetrahedron: Asymmetry, 2003 - Elsevier
A series of novel optically active β-enaminones have been prepared regio- and stereoselectively from primary and secondary amines (pyrrolidine, cytisine salsoline and 2-amino-1-(4-…
Number of citations: 22 www.sciencedirect.com
VP Kirin, VA Maksakov, AV Virovets… - Russian Chemical …, 2000 - Springer
Reactions of the triosmium clusters Os 3 (CO) 11 (NCMe) (1) and Os 3 (CO) 10 (NCMe) 2 (2) with terpene derivatives,viz., (1S,3S,4R,6R)-3-(N,N-dimethylamino)-4-amino-3,7,7-…
Number of citations: 3 link.springer.com
KI WALKOWICZ - academia.edu
) consisting in rearrangement of the gem-dirnethylbicyclo [4. lO] heptane to the gem-dimethylbicyclo-[3.1. 0] hexane system, we present a synthesis of (+)-dihydrochrysanthemolactone (…
Number of citations: 0 www.academia.edu
CA Bracken - 1978 - search.proquest.com
Investigations of the Mechanistic Details and Potential Synthetic Applications of the Di-u-Methane Rearrangement.(August 1978) Christopher Andrew Bracken, BS, College of William & …
Number of citations: 3 search.proquest.com
C Blaszykowski, Y Harrak, C Brancour, K Nakama… - …, 2007 - thieme-connect.com
5-Enynes are highly reactive under PtCl 2 catalysis and give a range of [3.1. 0] bicyclic skeletons. The scope and limitations of this process are presented. Regioisomeric keto …
Number of citations: 18 www.thieme-connect.com

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